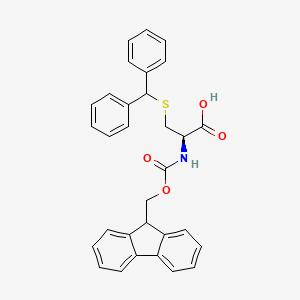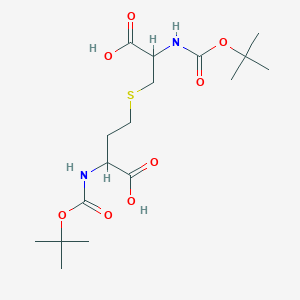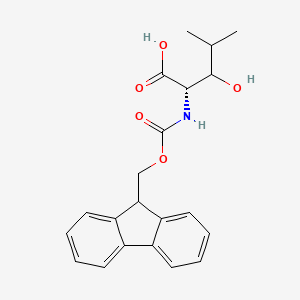
3-(Methylamino)-1-phenylpropan-1-one hydrochloride
Descripción general
Descripción
3-(Methylamino)-1-phenylpropan-1-one hydrochloride is a synthetic compound belonging to the class of substituted cathinones. It is structurally related to the naturally occurring stimulant cathinone found in the Khat plant (Catha edulis). This compound is known for its psychoactive properties and has been studied for various applications in scientific research.
Aplicaciones Científicas De Investigación
3-(Methylamino)-1-phenylpropan-1-one hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its effects on biological systems, including its interaction with neurotransmitter transporters.
Medicine: Research is conducted to explore its potential therapeutic applications and its effects on the central nervous system.
Industry: The compound is used in the production of pharmaceuticals and other chemical products .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is structurally similar to 3-methylmethcathinone , a synthetic cathinone and designer drug related to amphetamines . Synthetic cathinones are known to interact with monoamine transporters, inhibiting norepinephrine uptake and displaying dopaminergic activity .
Mode of Action
Based on its structural similarity to 3-methylmethcathinone , it may interact with its targets in a similar manner. 3-Methylmethcathinone is a monoamine transporter substrate that potently inhibits norepinephrine uptake and displays more pronounced dopaminergic activity relative to serotonergic activity .
Biochemical Pathways
Synthetic cathinones, like 3-methylmethcathinone, are known to affect monoamine transporters, which play a crucial role in the regulation of neurotransmitters such as dopamine, norepinephrine, and serotonin . These neurotransmitters are involved in various physiological functions, including mood regulation, reward, and motor control.
Pharmacokinetics
Synthetic cathinones are known to undergo extensive first-pass metabolism . The metabolites are excreted in urine .
Result of Action
Synthetic cathinones, like 3-methylmethcathinone, are known to inhibit norepinephrine uptake and display dopaminergic activity . This could potentially lead to increased levels of these neurotransmitters in the synaptic cleft, resulting in prolonged and intensified signaling.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Methylamino)-1-phenylpropan-1-one hydrochloride. For instance, β-N-methylamino-l-alanine (BMAA), a non-proteinogenic amino acid produced by cyanobacteria, has been considered as an environmental factor that caused neurodegenerative diseases
Análisis Bioquímico
Biochemical Properties
3-(Methylamino)-1-phenylpropan-1-one hydrochloride plays a significant role in biochemical reactions by acting as a monoamine transporter substrate. It potently inhibits norepinephrine uptake and displays pronounced dopaminergic activity relative to serotonergic activity . This compound interacts with various enzymes, proteins, and other biomolecules, including monoamine transporters such as norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT). The nature of these interactions involves the inhibition of neurotransmitter reuptake, leading to increased levels of these neurotransmitters in the synaptic cleft .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with monoamine transporters can lead to increased intracellular concentrations of norepinephrine, dopamine, and serotonin, which in turn affect downstream signaling pathways . These changes can impact gene expression and cellular metabolism, potentially leading to alterations in cell function and behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with monoamine transporters. By inhibiting the reuptake of norepinephrine, dopamine, and serotonin, the compound increases the extracellular concentrations of these neurotransmitters . This inhibition can result in the activation of various signaling pathways, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to fit into the binding sites of these transporters, blocking their normal function and leading to the observed biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound has a relatively short elimination half-life, which can influence its long-term effects on cellular function . In vitro and in vivo studies have observed that prolonged exposure to the compound can lead to changes in cellular behavior and function, potentially due to its impact on neurotransmitter levels and signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit stimulant effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Toxicity studies have shown that high doses of the compound can result in neurotoxicity, cardiotoxicity, and other adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 . The compound’s metabolism can lead to the formation of various metabolites, which may have different biological activities and effects. The interaction with metabolic enzymes can also influence the compound’s overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it may be transported by specific transporters or bind to proteins that facilitate its distribution and localization .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell, such as the cytoplasm or mitochondria . Targeting signals or post-translational modifications may play a role in directing the compound to these locations, influencing its interactions with other biomolecules and its overall effects on cellular function .
Métodos De Preparación
The preparation of 3-(Methylamino)-1-phenylpropan-1-one hydrochloride typically involves the following steps:
Starting Materials: Acetophenone, paraformaldehyde, and monomethylamine hydrochloride are used as the primary raw materials.
Reaction Conditions: The reaction is carried out in a closed container with alcohols as solvents, heated to 60-100°C.
Reduction: The mixture is reduced in a solvent under catalytic conditions using Raney nickel as a catalyst.
Análisis De Reacciones Químicas
3-(Methylamino)-1-phenylpropan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Comparación Con Compuestos Similares
3-(Methylamino)-1-phenylpropan-1-one hydrochloride is similar to other substituted cathinones, such as:
3-Chloromethcathinone (3-CMC): This compound has a chlorine atom at the meta position of the phenyl ring and exhibits similar stimulant effects.
Methylhexanamine: Known for its stimulant properties, this compound is used in dietary supplements and has a similar structure.
Ephedrine: A naturally occurring compound with stimulant effects, used in medicine for its sympathomimetic properties.
Propiedades
IUPAC Name |
3-(methylamino)-1-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-11-8-7-10(12)9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHLSOFMDHEDRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(=O)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670020 | |
| Record name | 3-(Methylamino)-1-phenylpropan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2538-50-3 | |
| Record name | 2538-50-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9981 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Methylamino)-1-phenylpropan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390419.png)









